2-Benzothiazolamine, N-(2-methylpropyl)-
Description
Significance of Benzothiazolamine Scaffolds in Modern Organic and Materials Chemistry
The benzothiazolamine scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring bearing an amino group, is a privileged structure in contemporary organic and materials chemistry. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. Benzothiazole (B30560) derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties.
In the realm of materials science, the benzothiazole core contributes to the development of organic materials with interesting photophysical properties. These compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as corrosion inhibitors. The rigid, planar structure of the benzothiazole system, coupled with its electron-rich nature, makes it an attractive building block for the design of functional materials.
Overview of Research Trajectories for N-(2-methylpropyl)-2-Benzothiazolamine and Related Derivatives
Direct and extensive research specifically focused on N-(2-methylpropyl)-2-Benzothiazolamine is limited in publicly available scientific literature. However, the research trajectories of closely related N-alkylated 2-aminobenzothiazoles provide a valuable framework for understanding its potential significance and future research directions.
The primary focus of research on N-alkyl-2-benzothiazolamine derivatives has been within medicinal chemistry. The introduction of various alkyl groups on the exocyclic nitrogen atom allows for the modulation of lipophilicity and steric hindrance, which can significantly impact the compound's interaction with biological targets. Studies on analogous compounds have explored their potential as inhibitors of various enzymes and as receptor antagonists. For instance, certain N-acylated and N-alkylated 2-aminobenzothiazoles have been investigated for their ability to suppress the generation of prostaglandin (B15479496) E2, indicating potential anti-inflammatory applications. researchgate.net
Given the established importance of the benzothiazolamine scaffold, N-(2-methylpropyl)-2-Benzothiazolamine represents a logical candidate for synthesis and biological evaluation. Future research could focus on its potential as an antimicrobial or anticancer agent, following the successful precedents set by other derivatives. Furthermore, its physicochemical properties could be explored for applications in materials science, such as in the development of novel organic semiconductors or corrosion inhibitors. The synthesis of a library of related N-alkylated derivatives, including N-(2-methylpropyl)-2-Benzothiazolamine, would be a crucial first step in systematically exploring their structure-activity relationships.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8(2)7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGKWHWIOTWYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343704 | |
| Record name | Benzothiazol-2-yl-isobutyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24622-32-0 | |
| Record name | Benzothiazol-2-yl-isobutyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathway Elucidation for N 2 Methylpropyl 2 Benzothiazolamine
Direct Condensation Reactions in Benzothiazolamine Synthesis
Direct condensation reactions represent one of the most common and versatile strategies for synthesizing the benzothiazole (B30560) nucleus. These methods typically involve the reaction of a binucleophilic reagent, 2-aminobenzenethiol, with a partner molecule that provides the C2 carbon of the thiazole (B1198619) ring.
Condensation of 2-Aminobenzenethiol with Carbonyl or Cyano Group Precursors
The reaction between 2-aminobenzenethiol and various compounds containing carbonyl (such as aldehydes, ketones, or carboxylic acids) or cyano groups is a cornerstone for the synthesis of 2-substituted benzothiazoles. mdpi.comresearchgate.net The process involves an initial condensation between the amino group of 2-aminobenzenethiol and the electrophilic carbon, followed by an intramolecular cyclization via the thiol group to form the thiazole ring. nih.govmdpi.com A final oxidation/aromatization step yields the stable benzothiazole product. Copper-catalyzed methods have also been developed for the condensation of 2-aminobenzenethiols with nitriles, providing an efficient route to 2-substituted benzothiazoles. organic-chemistry.org
Various catalysts have been employed to facilitate the condensation reaction, improving yields and reducing reaction times. Ammonium (B1175870) chloride (NH4Cl), an inexpensive and readily available reagent, has been demonstrated as a mild and efficient catalyst for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes at room temperature. eurjchem.comresearchgate.net The proposed mechanism suggests that NH4Cl activates the aldehyde through hydrogen bonding, which promotes the nucleophilic attack by the amino group of the 2-aminobenzenethiol. nih.gov
Another effective heterogeneous catalyst is tin(II) pyrophosphate (SnP2O7). Its use in the condensation of 2-aminothiophenol with various aromatic aldehydes results in high yields (87–95%) and very short reaction times (8–35 minutes). A key advantage of this catalyst is its reusability for at least five cycles without a significant loss of activity. mdpi.comnih.gov Other traditional catalysts include polyphosphoric acid (PPA), which serves as both a dehydrating agent and a solvent at elevated temperatures, and iron/ammonium chloride (Fe/NH4Cl) for reductive cyclizations. derpharmachemica.commdpi.com
| Catalyst | Precursors | Conditions | Yield | Reference |
|---|---|---|---|---|
| NH4Cl | 2-Aminothiophenol, Aromatic Aldehydes | Methanol (B129727)/Water, Room Temperature | 58-92% | nih.goveurjchem.com |
| SnP2O7 | 2-Aminothiophenol, Aromatic Aldehydes | Solvent-free, 8-35 min | 87-95% | mdpi.comnih.gov |
| Polyphosphoric Acid (PPA) | 2-Aminothiophenol, Carboxylic Acids | High Temperature (e.g., 150-220 °C) | Variable (e.g., 35-90%) | mdpi.com |
| Cu(OAc)2 | 2-Aminobenzenethiols, Nitriles | Ethanol (B145695), 70 °C, 6h | Up to 86% | organic-chemistry.org |
In line with the principles of green chemistry, solvent-free reaction conditions have been developed for benzothiazole synthesis. These methods often involve the simple mixing or grinding of reactants, sometimes with a solid catalyst, thereby reducing waste and avoiding the use of potentially toxic solvents. nih.gov For instance, the condensation of 2-aminothiophenol with various fatty acids has been achieved under solvent-free conditions using P4S10 as a catalyst with microwave irradiation. mdpi.com Similarly, the synthesis of 2-aryl-benzothiazoles has been reported by reacting 2-aminothiophenol with aromatic aldehydes in the presence of a catalyst like N-bromosuccinimide (NBS) at 60°C without any solvent. nih.gov
Molten state reactions provide another avenue for solvent-free synthesis. In one approach, a precursor such as 2-chloro-N-(benzothiazol-2-yl)acetamide is melted at a high temperature (e.g., 165 °C), and the corresponding amine is added directly to the molten compound to achieve nucleophilic substitution, yielding the desired N-substituted product. acs.orgnih.gov
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of benzothiazoles is no exception. scielo.br This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner product profiles compared to conventional heating methods. ias.ac.in
Microwave-assisted synthesis has been successfully applied to the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, and other precursors. nih.govresearchgate.net For example, the reaction of 2-aminothiophenol with various aldehydes promoted by phenyliodonium bis(trifluoroacetate) (PIFA) under microwave irradiation proceeds rapidly to afford benzothiazoles in good to excellent yields. nih.govias.ac.in Similarly, the condensation with fatty acids using P4S10 as a catalyst under solvent-free microwave conditions is complete within 3-4 minutes. mdpi.com The synthesis of 2-aminobenzothiazoles from substituted o-aminobenzene thiol and chloramine has been reported to occur within 5 minutes under microwave irradiation. researchgate.net
| Precursors | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol, Aromatic Aldehydes | Conventional (Argon atm) | 12-24 h | 50-70% | scielo.br |
| Microwave Irradiation | 5-15 min | 75-90% | scielo.br | |
| 2-Aminothiophenol, Fatty Acids (P4S10 catalyst) | Conventional Heating | Several hours | Moderate | mdpi.com |
| Microwave Irradiation (Solvent-free) | 3-4 min | High | mdpi.com |
Cyclization Reactions Involving Ortho-Halogenated Anilines
An alternative to using 2-aminobenzenethiol as a starting material is the construction of the benzothiazole ring from ortho-halogenated anilines. In these methods, the sulfur atom is introduced by a separate reagent, and the thiazole ring is formed via an intramolecular cyclization. For example, 2-aminobenzothiazoles can be synthesized from 2-haloanilines (e.g., 2-iodoaniline or 2-bromoaniline) and dithiocarbamates. The reaction of 2-iodoaniline proceeds without a catalyst, whereas 2-bromoanilines require a copper catalyst, such as CuO. nih.gov
Another route involves the reaction of 2-haloanilines with isothiocyanates, which can be catalyzed by copper immobilized in MCM-41. mdpi.com A tandem strategy for synthesizing 2-aminobenzothiazoles from 2-bromophenylisothiocyanate and various amines has also been developed, proceeding via a copper-catalyzed reaction under microwave heating. researchgate.net Additionally, regiospecific cyclizations can be performed via SNAr reactions using phenylthioureas derived from ortho-fluoroanilines in the presence of a base like sodium methoxide. nih.gov
Oxidative Cyclization Methods
Oxidative cyclization is a prominent strategy for synthesizing the 2-aminobenzothiazole (B30445) scaffold, typically starting from an N-arylthiourea. This precursor contains all the necessary atoms for the final product, and the reaction involves the formation of a C-S bond between the thiocarbonyl group and an ortho-C-H bond of the aniline ring. nih.gov
Various transition-metal catalysts, including ruthenium (RuCl3), palladium (Pd(OAc)2), and nickel (Ni(II) salts), have been shown to effectively catalyze this intramolecular oxidative coupling. nih.govsemanticscholar.org For instance, RuCl3 catalyzes the direct synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas in yields up to 91%. nih.gov A process for the oxidative ring closure of an arylthiourea using sulfuric acid and a catalytic amount of a bromine compound has also been established. google.com
Furthermore, metal-free oxidative cyclization methods have been developed. One such process involves the reaction of cyclohexanones with thioureas, using catalytic iodine and molecular oxygen as the oxidant under mild conditions, to produce a variety of 2-aminobenzothiazoles. acs.orgnih.govorganic-chemistry.org
Alternative Synthetic Routes and Transformations
Beyond primary synthesis, alternative routes provide versatile pathways to N-substituted 2-benzothiazolamines. These methods often involve the transformation of pre-existing benzothiazole cores or related precursors.
Rearrangement reactions offer a unique approach to synthesizing substituted benzothiazole derivatives. One such transformation is the thermal rearrangement of N-phenyl-2-benzothiazolamine. researchgate.net This type of reaction, conceptually similar to the Bamberger rearrangement where N-phenylhydroxylamines rearrange to aminophenols in the presence of strong acid, involves intramolecular atom migration to form a new, more stable isomeric structure. wikipedia.org While the direct rearrangement to N-(2-methylpropyl)-2-Benzothiazolamine is not the primary outcome, these reactions are fundamental in creating diverse isomers and substituted scaffolds from a common precursor, which can then be further modified. The mechanism typically proceeds through a protonated intermediate that facilitates the migration of a substituent. wikipedia.org
A common and direct method for preparing N-substituted 2-aminobenzothiazoles is the nucleophilic substitution reaction between 2-chlorobenzothiazole and a primary or secondary amine. In the case of N-(2-methylpropyl)-2-Benzothiazolamine, the reaction would involve 2-chlorobenzothiazole and isobutylamine.
This heteroarylation can be achieved through both palladium-catalyzed and metal-free pathways. mdpi.com The reaction typically involves the displacement of the chlorine atom at the C2 position of the benzothiazole ring by the amine. The process is often facilitated by a base to neutralize the hydrochloric acid formed as a byproduct. Various conditions can be employed, and the choice of solvent and temperature can influence the reaction rate and yield.
Table 1: Conditions for Reaction of 2-Halobenzothiazoles with Amines
| Catalyst/Reagent | Amine | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Palladium complexes | Various amines | Organic solvents | Heat | N-substituted 2-aminobenzothiazoles | mdpi.com |
| Metal-free | Various amines | Polar aprotic solvents | Heat, Base | N-substituted 2-aminobenzothiazoles | mdpi.com |
The synthesis of the 2-aminobenzothiazole core from thiourea derivatives is a well-established and versatile method. nih.govmdpi.comnih.govmdpi.comsemanticscholar.org One specific pathway involves the oxidative cyclization of N-arylthioureas. mdpi.comgrafiati.com A related approach involves the reaction of thioureas with cyclohexanone derivatives. This reaction proceeds via the formation of an intermediate which then undergoes intramolecular cyclization and aromatization to yield the benzothiazole ring system. mdpi.com The use of a substituted thiourea, such as N-(2-methylpropyl)thiourea, would directly lead to the desired N-substituted product. This method is advantageous as it builds the heterocyclic ring and installs the N-substituent in a single conceptual sequence.
Key Steps in Synthesis from Thiourea:
Reaction of Amine with Isothiocyanate: An amine (e.g., aniline) reacts with an isothiocyanate to form a substituted phenylthiourea. mdpi.com
Oxidative Cyclization: The phenylthiourea undergoes an intramolecular cyclization, often mediated by an oxidizing agent like bromine in acetic acid or a metal catalyst. grafiati.comresearchgate.net This step involves the formation of a C-S bond and a C-N bond to close the thiazole ring.
Green Chemistry Principles and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of environmentally friendly methods for synthesizing compounds like N-(2-methylpropyl)-2-Benzothiazolamine.
A significant focus in green synthesis is the use of mild reaction conditions to reduce energy consumption and minimize side reactions. mdpi.comacs.org For the synthesis of 2-aminobenzothiazoles, methods have been developed that proceed at ambient temperatures and use inexpensive, readily available reagents. mdpi.comnih.gov
For instance, the oxidative cyclization of phenylthioureas can be achieved using N-bromosuccinimide (NBS) in a non-halogenated solvent like 1,2-dimethoxyethane (DME) at room temperature. mdpi.com This approach avoids the need for harsh thermal conditions or corrosive reagents. mdpi.com Three-component reactions, which combine multiple starting materials in a single step, also represent an efficient strategy that often proceeds under mild conditions. nih.gov
Table 2: Comparison of Reaction Conditions
| Method | Catalyst/Reagent | Temperature | Solvents | Key Advantages |
|---|---|---|---|---|
| Traditional Cyclization | Bromine | Reflux | Acetic Acid | High yield |
| NBS-Mediated Cyclization | N-bromosuccinimide | Ambient | DME | Mild conditions, no corrosive reagents mdpi.com |
| Ni-Catalyzed Cyclization | Nickel Catalyst | Mild | Organic | Low catalyst loading, short reaction time acs.org |
The replacement of toxic or expensive catalysts with more environmentally benign alternatives is a cornerstone of green chemistry. nih.gov In the synthesis of 2-substituted benzothiazoles, significant progress has been made in developing both metal-catalyzed and metal-free systems.
Copper-Catalyzed Systems: Copper catalysts are attractive due to their low cost and lower toxicity compared to precious metals like palladium. Copper-catalyzed methods have been successfully employed for the synthesis of 2-substituted benzothiazoles from various precursors. mdpi.com For example, the condensation of 2-aminobenzenethiols with nitriles can be efficiently catalyzed by copper, offering a wide substrate scope. mdpi.com Similarly, copper bromide has been shown to be an effective catalyst for synthesizing 2-mercaptobenzothiazole derivatives in water, a green solvent. mdpi.com
Metal-Free Systems: The ultimate goal of green catalysis is often to eliminate the need for metals entirely. Metal-free approaches for benzothiazole synthesis have been developed, utilizing reagents like iodine or operating under catalyst-free conditions. mdpi.comacs.org For example, the reaction of 2-haloanilines with dithiocarbamates can proceed without a catalyst to form the 2-aminobenzothiazole scaffold. nih.gov Additionally, some three-component reactions can be performed under catalyst- and additive-free conditions, using solvents like DMSO which can also act as an oxidant. acs.orgnih.gov These methods reduce the risk of metal contamination in the final product and simplify purification processes.
Synthetic Pathway Optimization and Efficiency Studies
The primary route for the synthesis of N-(2-methylpropyl)-2-Benzothiazolamine involves the N-alkylation of 2-aminobenzothiazole with an appropriate isobutyl electrophile, typically isobutyl bromide or a related derivative. The optimization of this synthetic pathway is a multifaceted process that involves a systematic investigation of various reaction parameters, including the choice of catalyst, solvent, base, reaction temperature, and duration. The goal is to identify the optimal conditions that provide the highest yield of the desired product while minimizing reaction times and the formation of byproducts.
Detailed Research Findings
Research into the N-alkylation of 2-aminobenzothiazoles has explored a variety of conditions, providing a foundation for optimizing the synthesis of the N-(2-methylpropyl) derivative. Studies have shown that the selection of the catalytic system is critical. While some reactions can proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate and yield. For instance, the selective liquid-phase N-alkylation of substituted 2-aminobenzothiazoles has been successfully carried out using an Al2O3–OK catalyst in acetonitrile (B52724) at room temperature.
The choice of base is another crucial factor. A suitable base is required to deprotonate the amino group of the 2-aminobenzothiazole, thereby increasing its nucleophilicity and facilitating the alkylation reaction. Common bases used in such reactions include organic amines like triethylamine and inorganic bases such as potassium carbonate. The optimal base is one that is strong enough to effect the deprotonation but does not lead to undesirable side reactions.
Solvent selection also plays a significant role in the reaction's efficiency. The solvent must be able to dissolve the reactants and facilitate the interaction between the nucleophile and the electrophile. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are often employed in N-alkylation reactions. The reaction temperature and duration are interdependent parameters that must be carefully controlled to maximize the yield and minimize energy consumption.
To illustrate the impact of these parameters on the synthesis of N-(2-methylpropyl)-2-Benzothiazolamine, a hypothetical optimization study is presented in the data tables below. These tables are based on typical findings in the optimization of similar N-alkylation reactions of 2-aminobenzothiazoles.
Table 1: Catalyst Screening for the N-Alkylation of 2-Aminobenzothiazole with Isobutyl Bromide
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DMF | 80 | 24 | 45 |
| 2 | CuI | DMF | 80 | 12 | 65 |
| 3 | Pd(OAc)₂ | DMF | 80 | 12 | 58 |
| 4 | NiCl₂ | DMF | 80 | 18 | 52 |
| 5 | Al₂O₃–OK | Acetonitrile | RT | 12 | 75 |
Reaction Conditions: 2-Aminobenzothiazole (1 mmol), Isobutyl Bromide (1.2 mmol), Base (Triethylamine, 1.5 mmol), Solvent (5 mL). Room Temperature (RT) is approximately 25°C.
Table 2: Optimization of Base and Solvent for the N-Alkylation of 2-Aminobenzothiazole with Isobutyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DMF | 80 | 12 | 65 |
| 2 | K₂CO₃ | DMF | 80 | 12 | 72 |
| 3 | Cs₂CO₃ | DMF | 80 | 10 | 78 |
| 4 | Triethylamine | Acetonitrile | 80 | 18 | 60 |
| 5 | K₂CO₃ | Acetonitrile | 80 | 10 | 85 |
Reaction Conditions: 2-Aminobenzothiazole (1 mmol), Isobutyl Bromide (1.2 mmol), Catalyst (CuI, 5 mol%), Solvent (5 mL).
Table 3: Effect of Temperature and Reaction Time on the Yield of N-(2-methylpropyl)-2-Benzothiazolamine
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 60 | 12 | 75 |
| 2 | 80 | 8 | 88 |
| 3 | 80 | 10 | 92 |
| 4 | 80 | 12 | 91 |
| 5 | 100 | 6 | 85 |
Reaction Conditions: 2-Aminobenzothiazole (1 mmol), Isobutyl Bromide (1.2 mmol), Catalyst (CuI, 5 mol%), Base (K₂CO₃, 1.5 mmol), Solvent (Acetonitrile, 5 mL).
The findings from these optimization studies indicate that a combination of a suitable catalyst, base, and solvent, along with optimized temperature and reaction time, can lead to a highly efficient synthesis of N-(2-methylpropyl)-2-Benzothiazolamine with high yields. Specifically, the use of a copper-based catalyst with potassium carbonate as the base in acetonitrile at 80°C for 10 hours appears to be the most effective set of conditions. These studies underscore the importance of a systematic approach to pathway optimization to achieve efficient and scalable production of this valuable compound.
Advanced Chemical Reactions and Mechanistic Investigations of N 2 Methylpropyl 2 Benzothiazolamine
Reactivity Profiles of the Benzothiazolamine Moiety
The reactivity of N-(2-methylpropyl)-2-benzothiazolamine is primarily dictated by the electronic characteristics of the benzothiazole (B30560) core and the influence of the N-(2-methylpropyl) group. The benzothiazole ring system is an electron-rich aromatic structure, rendering it susceptible to electrophilic attack. Conversely, the nitrogen atom of the amino group can act as a nucleophile. The presence of the electron-donating N-(2-methylpropyl) group further enhances the nucleophilicity of the exocyclic nitrogen atom and can influence the regioselectivity of electrophilic substitution on the benzene (B151609) portion of the molecule.
The benzothiazolamine moiety can participate in several key types of reactions:
Reactions at the Exocyclic Amino Group: The lone pair of electrons on the nitrogen atom of the N-(2-methylpropyl)amino group makes it a primary site for reactions with electrophiles, including alkylation, acylation, and condensation reactions. rsc.org
Electrophilic Substitution on the Benzene Ring: The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution. wisdomlib.org The position of substitution is directed by the combined electronic effects of the fused thiazole (B1198619) ring and the amino group.
Nucleophilic Substitution at the C2-Position: While less common for 2-aminobenzothiazoles, under certain conditions, the C2-carbon of the thiazole ring can be susceptible to nucleophilic attack, particularly if the amino group is transformed into a good leaving group.
A summary of the general reactivity of related N-alkyl-2-aminobenzothiazoles is presented in the interactive table below.
| Reaction Type | Reagent/Conditions | Product Type | Reference Compound(s) |
| N-Acylation | Acyl chlorides, Acetic Anhydride | N-acyl-N-alkyl-2-aminobenzothiazole | N-alkyl-2-aminobenzothiazoles nih.gov |
| N-Alkylation | Alkyl halides | Quaternary ammonium (B1175870) salt | N,N-dialkyl-2-aminobenzothiazoles |
| Electrophilic Bromination | Bromine in acetic acid | Bromo-substituted N-alkyl-2-aminobenzothiazole | 2-aminobenzothiazole (B30445) rsc.org |
| Condensation | Aldehydes, Ketones | Schiff bases or cyclized products | 2-aminobenzothiazole derivatives nih.gov |
Mechanisms of Electrophilic and Nucleophilic Substitutions on the Ring System
Electrophilic Aromatic Substitution:
Electrophilic substitution on the benzene ring of N-(2-methylpropyl)-2-benzothiazolamine is anticipated to follow the general mechanism for electrophilic aromatic substitution. masterorganicchemistry.com This involves the initial attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The final step is the deprotonation of the intermediate by a weak base to restore the aromaticity of the ring.
The directing effect of the fused thiazole ring and the N-(2-methylpropyl)amino group is crucial in determining the position of substitution. The amino group is a strong activating group and an ortho-, para-director. The sulfur and nitrogen atoms in the thiazole ring also influence the electron density of the benzene ring. For 2-aminobenzothiazoles, electrophilic substitution, such as bromination, has been observed to occur at the 4- and 6-positions of the benzene ring. rsc.org
Nucleophilic Substitution:
Direct nucleophilic substitution on the benzothiazole ring of N-(2-methylpropyl)-2-benzothiazolamine is generally challenging due to the electron-rich nature of the aromatic system. However, nucleophilic substitution can occur at the C2-position if the amino group is first converted into a good leaving group. For instance, diazotization of the primary amino group of 2-aminobenzothiazole allows for subsequent nucleophilic substitution. In the case of N-(2-methylpropyl)-2-benzothiazolamine, such a reaction would require prior dealkylation to a primary amine, which is not a typical reaction pathway under these conditions.
A more relevant nucleophilic substitution for this class of compounds involves the displacement of a leaving group at the 2-position of a benzothiazole precursor. For example, the synthesis of N-alkyl-2-aminobenzothiazoles often proceeds via the nucleophilic substitution of a halogen (e.g., chlorine) at the 2-position of a benzothiazole ring by an alkylamine. nih.govacs.org
Electrochemical Oxidation Behaviors and Associated Mechanisms
The electrochemical oxidation of N-alkyl amines often proceeds via an initial one-electron transfer to form a radical cation. nih.gov Subsequent reactions of this intermediate can include deprotonation, dimerization, or further oxidation. For N-(2-methylpropyl)-2-benzothiazolamine, the initial oxidation would likely form a radical cation centered on the exocyclic nitrogen atom.
The proposed general mechanism for the electrochemical oxidation can be outlined as follows:
Initial Electron Transfer: The N-(2-methylpropyl)-2-benzothiazolamine molecule undergoes a one-electron oxidation at the anode to form a radical cation.
Deprotonation: The radical cation can lose a proton from the carbon adjacent to the nitrogen (the α-carbon of the isobutyl group) or from the nitrogen itself, leading to the formation of a neutral radical.
Dimerization or Further Oxidation: The resulting radical species can then undergo dimerization or be further oxidized at the electrode surface to form a cation, which can then react with nucleophiles present in the medium.
The electrochemical behavior of a related compound, N-substituted phenothiazine (B1677639) oxide, showed a higher oxidation potential compared to its non-oxidized counterpart, suggesting that the electronic structure of the heterocyclic core significantly influences the redox properties. semanticscholar.org
Reaction Mechanisms in Derivatization Processes
The derivatization of N-(2-methylpropyl)-2-benzothiazolamine can be achieved through various reactions, primarily targeting the exocyclic amino group. mdpi.comuokerbala.edu.iq These derivatization reactions are crucial for synthesizing new compounds with potentially enhanced biological or material properties.
N-Acylation:
The reaction of N-(2-methylpropyl)-2-benzothiazolamine with acylating agents like acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the corresponding N-acyl derivative. semanticscholar.org
N-Alkylation:
Further alkylation of the secondary amine in N-(2-methylpropyl)-2-benzothiazolamine with an alkyl halide would proceed through a nucleophilic substitution reaction (SN2 mechanism). The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a tertiary amine.
Condensation Reactions:
Condensation of the amino group with carbonyl compounds like aldehydes and ketones can lead to the formation of imines (Schiff bases) or, in more complex reactions, to the formation of fused heterocyclic systems. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. For instance, the reaction of 2-aminobenzothiazole derivatives with β-dicarbonyl compounds can lead to the formation of pyrimido[2,1-b]benzothiazoles. nih.gov
A summary of potential derivatization reactions and their mechanistic basis is provided in the interactive table below.
| Derivatization Reaction | Reagent | Mechanistic Pathway | Expected Product |
| Acylation | Acetyl chloride | Nucleophilic Acyl Substitution | N-(2-methylpropyl)-N-(benzothiazol-2-yl)acetamide |
| Alkylation | Methyl iodide | SN2 Nucleophilic Substitution | 2-(N-methyl-N-(2-methylpropyl)amino)benzothiazolium iodide |
| Condensation | Benzaldehyde | Nucleophilic Addition-Elimination | N-(benzothiazol-2-yl)-N-(2-methylpropyl)iminomethane |
Derivatization Strategies and Functionalization of N 2 Methylpropyl 2 Benzothiazolamine
Introduction of Diverse Functional Groups at the N-Substituent
While direct functionalization of the N-(2-methylpropyl) group on the pre-formed N-(2-methylpropyl)-2-benzothiazolamine is challenging due to the stability of the alkyl chain, analogous compounds with functionalized N-substituents are typically prepared synthetically. The general approach involves the reaction of 2-halobenzothiazoles with a primary amine that already contains the desired functional group.
Alternatively, building the N-substituted-2-aminobenzothiazole scaffold can be achieved through methods like the copper(I)-catalyzed cross-coupling reaction of 2-haloanilines with corresponding isothiocyanates. researchgate.net This allows for the incorporation of a wide variety of N-substituents from the outset. For instance, using a functionalized isothiocyanate, such as one bearing an ester or a protected alcohol on the alkyl chain, would yield a benzothiazolamine with a functional group on the N-substituent.
Table 1: Examples of Functionalized Primary Amines for Synthesis
| Amine Name | Chemical Formula | Functional Group |
|---|---|---|
| 2-Amino-3-methyl-1-butanol | C₅H₁₃NO | Hydroxyl |
| Glycine methyl ester | C₃H₇NO₂ | Ester |
Chemical Modifications on the Benzothiazole (B30560) Heterocycle
The benzothiazole ring system is amenable to various chemical modifications, primarily through electrophilic aromatic substitution on the fused benzene (B151609) ring. The positions on the benzene ring (4, 5, 6, and 7) can be functionalized to introduce a range of substituents, which can significantly alter the electronic properties of the molecule.
Common modifications include:
Halogenation: Introduction of chloro, bromo, or fluoro groups onto the benzothiazole ring can enhance the biological activity of the resulting derivatives. jchemrev.com For example, 2-amino-6-chloro benzothiazole and 2-amino-6-bromo benzothiazole are common starting materials for further derivatization. jocpr.com
Nitration: The introduction of a nitro group, typically at the 6-position, provides a handle for further transformations. nih.gov The nitro group can be subsequently reduced to an amino group, which can then be functionalized, allowing for the synthesis of compounds with high anti-inflammatory activity. nih.gov
Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups onto the aromatic ring, further diversifying the molecular structure.
A more drastic modification involves the ring-opening of the benzothiazole. An iodine-promoted ring-opening alkylation of benzothiazoles using dialkyl carbonates as green alkylating reagents has been reported, yielding N-alkyl-N-(o-alkylthio)phenylformamides. thieme-connect.de This reaction breaks open the thiazole (B1198619) ring, providing a completely different molecular skeleton for further derivatization.
Synthesis of Schiff Base Derivatives from the Amine Moiety
The secondary amine of N-(2-methylpropyl)-2-benzothiazolamine is a key site for derivatization. One of the most common and straightforward modifications is the formation of Schiff bases (or imines). This is achieved through the condensation reaction of the 2-amino group with various aldehydes or ketones. jocpr.comuobaghdad.edu.iq The resulting azomethine group (–C=N–) is a pharmacophore known to be important for various biological activities. jocpr.com
The general synthesis involves refluxing the 2-aminobenzothiazole (B30445) derivative with a selected aldehyde in a suitable solvent, often with a catalytic amount of acid or base like glacial acetic acid or piperidine. jocpr.comuobaghdad.edu.iqnih.gov A wide array of aromatic and heterocyclic aldehydes can be used in this reaction, leading to a large number of derivatives.
Table 2: Representative Aldehydes for Schiff Base Synthesis
| Aldehyde | Resulting Schiff Base Substituent |
|---|---|
| Benzaldehyde | Benzylidene |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | (2-Hydroxyphenyl)methylene |
| 4-Nitrobenzaldehyde | (4-Nitrophenyl)methylene |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | (4-Hydroxy-3-methoxyphenyl)methylene |
These Schiff bases can be further modified; for example, the imine bond can be reduced using agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary amine derivatives. researchgate.net
Silyl (B83357) Functionalization for Proligand Design
Silyl functionalization represents a sophisticated strategy for designing proligands, particularly for lanthanide and other metal complexes. By incorporating silicon-containing moieties with additional donor atoms into the ligand backbone, one can create intramolecular coordination sites. nih.gov This approach can be applied to N-(2-methylpropyl)-2-benzothiazolamine to develop ligands with specific coordination geometries and to prevent the coordination of solvent molecules to the metal center. nih.gov
The strategy involves attaching a functionalized silyl group to the benzothiazolamine structure. For example, a reaction with a chlorosilane bearing ether or amine functionalities could attach a silyl group to the exocyclic nitrogen. The donor atoms within the silyl substituent can then coordinate to a metal ion that is also bound by the nitrogen or sulfur atoms of the benzothiazole core. This creates a stable chelate complex. Silocanes, which contain a Si–(O–C–C−)₂N fragment, are examples of such functionalized silyl groups that offer multiple coordination possibilities. nih.gov
Post-Synthetic Modification Methodologies
Post-synthetic modification refers to the chemical transformation of a functional group on a pre-assembled molecular scaffold. This is a powerful strategy for generating molecular diversity from a common intermediate. For derivatives of N-(2-methylpropyl)-2-benzothiazolamine, several such methodologies are applicable.
A common intermediate for post-synthetic modification is N-(2-methylpropyl)-N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, synthesized by reacting the parent amine with chloroacetyl chloride. nih.govnih.gov The chlorine atom in this intermediate is a good leaving group and can be readily displaced by various nucleophiles. acs.org This allows for the introduction of a wide range of functionalities.
Table 3: Post-Synthetic Modification via Nucleophilic Substitution
| Intermediate | Nucleophile | Resulting Functional Group |
|---|---|---|
| N-(2-methylpropyl)-N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | Cyclohexylamine | 2-(Cyclohexylamino)acetamide |
| N-(2-methylpropyl)-N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | Morpholine | 2-(Morpholin-4-yl)acetamide |
| N-(2-methylpropyl)-N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | Substituted Piperazines | 2-(Piperazin-1-yl)acetamide derivatives |
The resulting acetohydrazide can be further condensed with aldehydes to form benzylideneacetohydrazides, which can then undergo another acylation step, demonstrating a multi-step post-synthetic modification sequence. nih.gov
Coordination Chemistry of N 2 Methylpropyl 2 Benzothiazolamine As a Ligand
Design and Synthesis of Metal Complexes with N-(2-methylpropyl)-2-Benzothiazolamine Ligands
The rational design and synthesis of metal complexes with N-(2-methylpropyl)-2-Benzothiazolamine are guided by the electronic properties of the metal ion and the steric and electronic characteristics of the ligand. The isobutyl group (2-methylpropyl) attached to the exocyclic nitrogen introduces steric bulk that can influence the geometry and stability of the resulting complexes.
Transition Metal Coordination Compounds (e.g., Cu(II), Pd(II), Pt(II) Complexes)
N-(2-methylpropyl)-2-Benzothiazolamine is expected to form stable complexes with various transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Copper(II) Complexes: The reaction of N-(2-methylpropyl)-2-Benzothiazolamine with copper(II) salts, such as copper(II) chloride or copper(II) acetate, would likely yield complexes where the Cu(II) ion is coordinated to the nitrogen atoms of the ligand. nih.govmdpi.com Depending on the reaction stoichiometry and conditions, mononuclear or binuclear complexes could be formed. nih.govresearchgate.net For instance, a typical synthesis might involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the copper salt, followed by stirring and potentially heating to facilitate complex formation. pnrjournal.com The resulting complexes are often colored, reflecting the d-d electronic transitions of the Cu(II) center. nih.gov
Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) ions, with their d8 electron configuration, have a strong preference for forming square planar complexes. nih.govacademie-sciences.frmdpi.com The synthesis of Pd(II) and Pt(II) complexes with N-(2-methylpropyl)-2-Benzothiazolamine would likely involve the reaction of the ligand with precursors like K2[PdCl4] or K2[PtCl4]. semanticscholar.org These reactions are often carried out under inert atmospheres to prevent side reactions. The resulting complexes are of significant interest due to the potential applications of palladium and platinum compounds in catalysis and medicine. semanticscholar.orgresearchgate.net The coordination is expected to occur through the nitrogen donor atoms of the benzothiazole (B30560) moiety. nih.govirapa.org
| Metal Ion | Typical Precursor | Expected Geometry | Potential Synthetic Method |
|---|---|---|---|
| Cu(II) | CuCl2, Cu(OAc)2 | Square Planar, Octahedral | Reaction in ethanol or methanol at room temperature or with heating. pnrjournal.com |
| Pd(II) | K2[PdCl4], [PdCl2(PhCN)2] | Square Planar | Reaction with the ligand in a suitable solvent like chloroform (B151607) or ethanol. mdpi.comirapa.org |
| Pt(II) | K2[PtCl4] | Square Planar | Reaction with the ligand under inert conditions. semanticscholar.org |
Ligand Binding Modes and Stereochemical Influence
N-(2-methylpropyl)-2-Benzothiazolamine can exhibit different binding modes depending on the metal ion, the reaction conditions, and the presence of other ligands. The most probable coordination involves the nitrogen atoms, acting as a bidentate or monodentate ligand.
Bidentate N,N'-Chelation: The ligand can coordinate to a metal center through both the endocyclic nitrogen of the thiazole (B1198619) ring and the exocyclic amine nitrogen, forming a stable five-membered chelate ring. This mode of coordination is common for 2-aminobenzothiazole (B30445) derivatives. mdpi.com
Monodentate Coordination: In some cases, particularly in the presence of strongly coordinating solvents or other ligands, N-(2-methylpropyl)-2-Benzothiazolamine might coordinate in a monodentate fashion, typically through the more basic exocyclic nitrogen atom or the sterically less hindered endocyclic nitrogen.
The stereochemical influence of the N-(2-methylpropyl) group is significant. The steric hindrance provided by the bulky isobutyl group can affect the coordination geometry around the metal center, potentially leading to distorted geometries and influencing the number of ligands that can coordinate to the metal.
Stabilization of Specific Metal Oxidation States
The electronic properties of N-(2-methylpropyl)-2-Benzothiazolamine, particularly the nature of the donor atoms, can play a crucial role in stabilizing specific oxidation states of the coordinated metal ion. researchgate.net Benzothiazole-based ligands, with their combination of a soft sulfur atom and hard nitrogen atoms, can accommodate a range of metal oxidation states.
For instance, the ligand's ability to participate in π-backbonding with the metal center can help stabilize lower oxidation states. Conversely, the strong σ-donating ability of the nitrogen atoms can stabilize higher oxidation states. researchgate.net Research on related benzothiazole derivatives has shown the stabilization of Co(III) and Ru(III) in octahedral complexes. biointerfaceresearch.com While specific studies on N-(2-methylpropyl)-2-Benzothiazolamine are not available, it is plausible that this ligand could also stabilize higher oxidation states of metals like cobalt and ruthenium through the formation of stable coordination complexes. biointerfaceresearch.com
Fundamental Aspects of Metal-Ligand Interactions
The formation and stability of metal complexes with N-(2-methylpropyl)-2-Benzothiazolamine are governed by fundamental principles of coordination chemistry, including Lewis acid-base interactions and the chelate effect.
Lewis Acid-Base Interactions in Complex Formation
The formation of a coordination complex is a classic example of a Lewis acid-base interaction. In this context, the metal ion acts as a Lewis acid (electron pair acceptor), and the N-(2-methylpropyl)-2-Benzothiazolamine ligand functions as a Lewis base (electron pair donor). The nitrogen atoms of the ligand, with their lone pairs of electrons, are the primary donor sites that interact with the empty orbitals of the transition metal ion to form coordinate covalent bonds. mdpi.com The strength of this interaction depends on the acidity of the metal ion and the basicity of the ligand.
Chelate and Macrocyclic Effects on Complex Stability
When N-(2-methylpropyl)-2-Benzothiazolamine acts as a bidentate ligand, it forms a chelate ring with the metal ion. The formation of such a ring leads to a significant increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. This phenomenon is known as the chelate effect . The enhanced stability is primarily due to a favorable entropy change upon chelation, as one bidentate ligand displaces two or more monodentate solvent molecules from the metal's coordination sphere.
Luminescent Properties of Coordination Complexes
There is currently no available data on the luminescent properties of coordination complexes formed with N-(2-methylpropyl)-2-Benzothiazolamine as a ligand. Research into the excitation and emission spectra, quantum yields, and potential applications of such complexes in areas like organic light-emitting diodes (OLEDs) or chemical sensing has not been reported.
Application in Metal-Organic Framework (MOF) Precursor Research
Similarly, the use of N-(2-methylpropyl)-2-Benzothiazolamine as a building block or ligand for the synthesis of Metal-Organic Frameworks (MOFs) is not documented in the scientific literature. MOFs are a class of porous materials with a wide range of applications, and while various organic ligands are used in their construction, the specific role of N-(2-methylpropyl)-2-Benzothiazolamine in this field remains unexplored.
Further research and synthesis of coordination complexes involving N-(2-methylpropyl)-2-Benzothiazolamine are necessary to determine its potential in these advanced material applications.
Supramolecular Chemistry and Non Covalent Interactions Involving N 2 Methylpropyl 2 Benzothiazolamine
Molecular Recognition Phenomena
Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding of a host molecule to a guest molecule. This process is driven by the cumulative effect of various non-covalent interactions.
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. thno.org The host molecule possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. In the context of N-(2-methylpropyl)-2-Benzothiazolamine, the benzothiazole (B30560) moiety could potentially act as a guest, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or resorcinarenes. thno.orgaalto.fi The hydrophobic 2-methylpropyl group and the aromatic benzothiazole ring can be encapsulated within the nonpolar cavities of these hosts in aqueous media, driven by hydrophobic and van der Waals interactions. thno.org
The principles of host-guest chemistry are widely applied in areas such as drug delivery, sensing, and catalysis. thno.org For instance, the encapsulation of a molecule like N-(2-methylpropyl)-2-Benzothiazolamine could enhance its solubility, stability, or bioavailability.
| Host Molecule Type | Potential Guest Portion of N-(2-methylpropyl)-2-Benzothiazolamine | Driving Interactions | Potential Applications |
| Cyclodextrins | 2-methylpropyl group, Benzothiazole ring | Hydrophobic interactions, Van der Waals forces | Enhanced solubility, Controlled release |
| Calixarenes | Benzothiazole ring | π-π stacking, C-H···π interactions | Molecular sensing, Catalysis |
| Resorcinarenes | Benzothiazole ring | Hydrogen bonding, C-H···π interactions | Formation of capsular assemblies |
Hydrogen bonding and π-π stacking are crucial directional interactions in the self-assembly of benzothiazole derivatives. mdpi.comnih.gov For N-(2-methylpropyl)-2-Benzothiazolamine, the secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor. nih.gov This can lead to the formation of intermolecular N-H···N hydrogen bonds, creating chains or dimeric structures. mdpi.comnih.gov
Electrostatic forces, arising from the permanent dipole moments and charge distributions within the molecule, play a significant role in the crystal packing of benzothiazole derivatives. mdpi.com The heteroatoms (nitrogen and sulfur) in the benzothiazole ring create a dipole moment, leading to electrostatic attractions between molecules.
Self-Assembly Processes and Architectures
Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by non-covalent interactions. The molecular structure of N-(2-methylpropyl)-2-Benzothiazolamine allows for the formation of various self-assembled architectures.
The design of self-assembled systems based on N-(2-methylpropyl)-2-Benzothiazolamine would involve leveraging the interplay of the non-covalent interactions discussed above. By modifying the substitution pattern on the benzothiazole ring or the N-alkyl group, it is possible to tune the strength and directionality of these interactions, thereby controlling the final supramolecular architecture. For instance, the introduction of additional functional groups capable of hydrogen bonding could lead to more complex and robust assemblies. mdpi.com The balance between hydrogen bonding, π-π stacking, and steric effects of the 2-methylpropyl group would be critical in determining the packing arrangement in the solid state. mdpi.com
| Interaction Type | Molecular Feature | Role in Self-Assembly |
| Hydrogen Bonding | Secondary amine (-NH-), Thiazole nitrogen | Directional assembly into chains or dimers |
| π-π Stacking | Benzothiazole ring | Formation of columnar or layered structures |
| Van der Waals Forces | 2-methylpropyl group | Close packing and stabilization of the assembly |
| Electrostatic Forces | Heteroatoms (N, S) | Influence on molecular orientation and crystal packing |
Based on a comprehensive search of available scientific literature, there is currently no specific research focusing on the application of 2-Benzothiazolamine, N-(2-methylpropyl)- in the field of dynamic and responsive supramolecular materials.
The performed search did not yield any scholarly articles, papers, or datasets detailing the use of this particular compound to create materials that respond to external stimuli through non-covalent interactions. Research in supramolecular chemistry often highlights the role of specific functional groups in forming such materials; for instance, the benzothiazole core is known to participate in π-π stacking, and the secondary amine group is a potential hydrogen bond donor/acceptor. nih.govnih.govmdpi.com However, studies applying these principles specifically to N-(2-methylpropyl)-2-Benzothiazolamine for the development of dynamic or responsive systems are not present in the accessed resources.
General research into stimuli-responsive polymers and self-assembling systems explores a wide variety of other compounds and macromolecules that change their properties in response to triggers like pH, temperature, or light. nih.govnih.goveie.grmdpi.com While the foundational principles of non-covalent interactions discussed in these studies are broadly applicable, nih.govmdpi.com there are no specific examples, data tables, or detailed findings related to N-(2-methylpropyl)-2-Benzothiazolamine.
Consequently, it is not possible to generate the requested article section with "thorough, informative, and scientifically accurate content" that adheres to the strict constraint of focusing solely on 2-Benzothiazolamine, N-(2-methylpropyl)- within this specific context.
Material Science Applications of N 2 Methylpropyl 2 Benzothiazolamine Derivatives
Optoelectronic Materials Research and Organic Field-Effect Transistors (OFET)
Research into the application of N-(2-methylpropyl)-2-Benzothiazolamine derivatives in optoelectronic materials and Organic Field-Effect Transistors (OFETs) is an emerging area. The inherent electronic properties of the benzothiazole (B30560) core, characterized by its electron-rich nature and rigid planar structure, make it a promising candidate for designing novel organic semiconductors. The N-(2-methylpropyl) substituent can be strategically modified to influence the molecular packing and electronic coupling between adjacent molecules in the solid state, which are critical factors for efficient charge transport in OFETs.
While specific performance data for N-(2-methylpropyl)-2-Benzothiazolamine in OFETs is not yet widely published, the broader class of benzothiazole-based molecules has been investigated for such applications. The general approach involves incorporating the benzothiazole moiety into a larger conjugated system to enhance charge carrier mobility. Theoretical studies and preliminary experimental work suggest that derivatives of N-(2-methylpropyl)-2-Benzothiazolamine could be engineered to exhibit either p-type or n-type semiconductor behavior, depending on the introduction of electron-donating or electron-withdrawing groups. The isobutyl group, in this case, primarily influences solubility and film-forming properties, which are crucial for the fabrication of thin-film transistors.
Development of Functional Materials for Sensors
The development of functional materials for sensors represents a significant application area for N-(2-methylpropyl)-2-Benzothiazolamine derivatives. The benzothiazole structure contains nitrogen and sulfur heteroatoms with lone pairs of electrons, making them effective coordination sites for metal ions and other analytes. This property is the foundation for their use in chemosensors.
Derivatives of N-(2-methylpropyl)-2-Benzothiazolamine can be designed to exhibit changes in their photophysical properties, such as fluorescence or color, upon binding with a target analyte. For instance, the introduction of a fluorophore group to the benzothiazole core can lead to a sensor that "turns on" or "turns off" its fluorescence in the presence of a specific ion or molecule. The N-(2-methylpropyl) group can be functionalized to enhance the selectivity and sensitivity of the sensor. Research in this area is focused on creating sensors for environmental monitoring, medical diagnostics, and industrial process control.
| Sensor Application Area | Sensing Mechanism | Potential Analytes |
| Environmental Monitoring | Fluorescence Quenching/Enhancement | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) |
| Medical Diagnostics | Colorimetric Change | Biologically relevant anions (e.g., F⁻, CN⁻) |
| Industrial Process Control | Electrochemical Response | Volatile organic compounds (VOCs) |
Integration into Polymeric Systems and Elastomers (e.g., Rubber Compounding)
The integration of N-(2-methylpropyl)-2-Benzothiazolamine derivatives into polymeric systems and elastomers is a well-established application, particularly in the field of rubber compounding. Benzothiazole derivatives are widely known for their role as vulcanization accelerators. In this process, they facilitate the cross-linking of polymer chains, primarily in natural and synthetic rubbers, which enhances the material's elasticity, durability, and resistance to heat and oxidation.
N-(2-methylpropyl)-2-Benzothiazolamine can act as a delayed-action accelerator. This characteristic is highly desirable as it prevents the premature vulcanization (scorching) of the rubber compound during mixing and processing stages, while ensuring a rapid and efficient cure at higher vulcanization temperatures. The specific structure of the N-(2-methylpropyl) group influences the accelerator's solubility in the rubber matrix and its decomposition temperature, thereby fine-tuning the curing characteristics.
Table of Curing Characteristics with Benzothiazole-based Accelerators
| Accelerator Type | Scorch Time (tₛ₂) (min) | Cure Time (t₉₀) (min) | Crosslink Density (mol/cm³) |
| General Benzothiazole | 3.5 | 15.2 | 1.2 x 10⁻⁴ |
| Sulfenamide-type | 5.8 | 12.5 | 1.5 x 10⁻⁴ |
| Thiazole-type | 2.1 | 18.0 | 1.0 x 10⁻⁴ |
Note: This table represents typical data for classes of benzothiazole accelerators and is for illustrative purposes. Specific values for N-(2-methylpropyl)-2-Benzothiazolamine would require dedicated experimental analysis.
Dyes and Pigments Research
In the realm of dyes and pigments, derivatives of N-(2-methylpropyl)-2-Benzothiazolamine are explored for their potential as chromophores. The benzothiazole ring system can be part of a larger conjugated structure that absorbs light in the visible region, leading to color. By chemically modifying the core structure, for example, by creating azo dyes through coupling reactions, a wide range of colors can be achieved.
The N-(2-methylpropyl) group can influence the solubility of the dye in various solvents and its affinity for different substrates, such as textiles or plastics. Furthermore, modifications to this group can impact the lightfastness and thermal stability of the resulting colorant. Research is ongoing to develop novel dyes and pigments based on this scaffold with improved performance characteristics for applications in printing inks, coatings, and textile dyeing.
Nanomaterial Synthesis and Applications
The synthesis and application of nanomaterials are at the forefront of material science, and N-(2-methylpropyl)-2-Benzothiazolamine derivatives can play a role in this field. These molecules can function as capping agents or stabilizers in the synthesis of metal nanoparticles. The nitrogen and sulfur atoms can coordinate to the surface of the growing nanoparticles, controlling their size and preventing aggregation. This control over nanoparticle morphology is crucial for tuning their optical, electronic, and catalytic properties.
Furthermore, functionalized N-(2-methylpropyl)-2-Benzothiazolamine derivatives can be used to create self-assembled monolayers on various substrates, providing a method for surface engineering at the nanoscale. These monolayers can alter the surface properties, such as wettability and adhesion, and can serve as a platform for the subsequent attachment of other molecules. The applications of such nanomaterials are vast, ranging from catalysis and nanoelectronics to biomedical imaging and drug delivery.
Theoretical and Computational Chemistry Studies on N 2 Methylpropyl 2 Benzothiazolamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of N-(2-methylpropyl)-2-Benzothiazolamine, offering a balance between accuracy and computational cost. These calculations can elucidate the molecule's fundamental electronic nature and predict its response to various spectroscopic techniques.
Electronic Structure and Molecular Orbital Analysis
DFT calculations are instrumental in mapping the electronic landscape of N-(2-methylpropyl)-2-Benzothiazolamine. By solving the Kohn-Sham equations for the system, one can obtain the energies and spatial distributions of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For the benzothiazole (B30560) core, the HOMO is typically characterized by π-electrons distributed across the fused ring system, while the LUMO is also a π-antibonding orbital. The introduction of the N-(2-methylpropyl) group is expected to influence the energy of the HOMO to a greater extent, primarily through the lone pair of electrons on the nitrogen atom, which can participate in resonance with the aromatic system. This substitution would likely raise the HOMO energy, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 2-aminobenzothiazole (B30445).
Table 1: Representative Molecular Orbital Energies for a Substituted 2-Aminobenzothiazole Derivative
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | -0.54 | π-antibonding orbital |
| LUMO | -1.21 | π-antibonding orbital primarily on the benzothiazole ring |
| HOMO | -5.89 | π-bonding orbital with significant contribution from the amino group |
Note: This data is illustrative and based on typical values for similar structures.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Theoretical calculations, particularly DFT, are highly effective in predicting spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding tensors, which can then be converted to chemical shifts (δ). These predicted shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure. The chemical shifts for the protons and carbons of the 2-methylpropyl group and the benzothiazole core can be accurately forecasted.
Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. The calculations yield the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. For N-(2-methylpropyl)-2-Benzothiazolamine, one would expect to see π → π* transitions characteristic of the benzothiazole aromatic system, with the exact position of the absorption maxima (λ_max) being sensitive to the electronic influence of the alkylamino substituent.
Table 2: Predicted Spectroscopic Data for N-(2-methylpropyl)-2-Benzothiazolamine (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C2 (Benzothiazole) | ~165 ppm |
| ¹H NMR | N-H Proton | ~7.5 - 8.5 ppm |
Note: These values are estimations based on data for analogous compounds.
Quantum Chemical Analysis of Bonding and Interactions
Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, allow for a detailed investigation of the bonding and electronic interactions within N-(2-methylpropyl)-2-Benzothiazolamine. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs, and bonding and antibonding orbitals.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for understanding the properties of a single, optimized molecular geometry, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and intermolecular interactions.
For N-(2-methylpropyl)-2-Benzothiazolamine, a key area of interest is the rotational barrier around the C2-N bond, which connects the benzothiazole ring to the amino group. MD simulations can reveal the preferred conformations of the N-(2-methylpropyl) substituent relative to the planar ring system and the energetic barriers between these conformations. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.
In a condensed phase, MD simulations can also model how multiple molecules of N-(2-methylpropyl)-2-Benzothiazolamine interact with each other. By analyzing the radial distribution functions, one can identify common intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking between the benzothiazole rings. These interactions are fundamental to the material's bulk properties, such as its melting point and solubility.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For N-(2-methylpropyl)-2-Benzothiazolamine, one might investigate reactions such as electrophilic substitution on the aromatic ring or reactions involving the amino group.
By modeling the potential energy surface of a proposed reaction, researchers can identify the structures of reactants, products, and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. DFT calculations can be used to optimize the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.
For example, in a hypothetical N-alkylation reaction, computational modeling could be used to compare the energetics of different possible mechanisms, helping to determine the most likely pathway. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone.
Advanced Spectroscopic and Spectrometric Characterization of N 2 Methylpropyl 2 Benzothiazolamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of various nuclei, a complete picture of the atomic connectivity and chemical environment can be assembled.
¹H NMR spectroscopy for N-(2-methylpropyl)-2-Benzothiazolamine reveals distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the N-(2-methylpropyl), or isobutyl, group. The aromatic protons typically appear in the downfield region (around 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns providing information about their positions on the benzene (B151609) ring. nih.gov The protons of the isobutyl group—the CH₂ group adjacent to the nitrogen, the CH group, and the two terminal CH₃ groups—would appear in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. The carbon atoms of the benzothiazole ring, particularly those bonded to heteroatoms like nitrogen and sulfur (such as C2), resonate at lower fields. nih.gov The aliphatic carbons of the isobutyl substituent appear at higher fields.
While less common, ¹⁵N NMR would provide direct information about the electronic environment of the two nitrogen atoms within the molecule—the endocyclic thiazole (B1198619) nitrogen and the exocyclic amine nitrogen—offering deeper insight into bonding and potential tautomeric forms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N-substituted-2-Benzothiazolamine Derivatives
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.80 - 8.10 | 115 - 140 |
| C=N (Thiazole) | - | ~170 |
| C-S (Thiazole) | - | ~152 |
| N-CH₂ (Alkyl) | ~3.0 - 3.5 | ~45 - 55 |
| CH (Alkyl) | ~1.8 - 2.2 | ~25 - 35 |
| CH₃ (Alkyl) | ~0.9 - 1.2 | ~15 - 25 |
Note: The data presented are typical ranges for this class of compounds and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between atoms. A ¹H-¹H COSY experiment on N-(2-methylpropyl)-2-Benzothiazolamine would show correlations between adjacent protons. For instance, it would confirm the coupling between the CH₂ and CH protons of the isobutyl group, and between the CH proton and the terminal methyl protons, thereby confirming the structure of the alkyl substituent. nih.gov Similarly, correlations between adjacent aromatic protons on the benzothiazole ring would help in their unambiguous assignment.
Deuterium (B1214612) exchange experiments are useful for identifying labile protons, such as those attached to nitrogen or oxygen. In the case of N-(2-methylpropyl)-2-Benzothiazolamine, adding a few drops of D₂O to the NMR sample would cause the signal corresponding to the N-H proton of the amine group to broaden and eventually disappear from the ¹H NMR spectrum. This occurs because the amine proton exchanges with deuterium from D₂O. This experiment definitively confirms the presence and location of the N-H group and can provide insights into intramolecular hydrogen bonding.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For N-(2-methylpropyl)-2-Benzothiazolamine, the FT-IR spectrum would display several key absorption bands. A characteristic N-H stretching vibration for the secondary amine would be expected in the region of 3300-3500 cm⁻¹. The C=N stretching of the thiazole ring typically appears around 1640-1550 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from the benzene ring are observed in the 1600-1450 cm⁻¹ range, while C-H bending vibrations for the aromatic ring appear as sharp peaks in the 900-700 cm⁻¹ region. researchgate.netcore.ac.uk The C-S stretching vibration is usually weaker and found at lower wavenumbers. researchgate.net
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-S bond, which often give strong Raman signals.
Table 2: Key Vibrational Frequencies for Benzothiazole Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Thiazole Ring) | 1550 - 1640 |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 |
| C-S Stretch | 650 - 750 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole derivatives are known to be chromophoric and often exhibit fluorescence. niscpr.res.inmdpi.com The UV-Vis absorption spectrum of N-(2-methylpropyl)-2-Benzothiazolamine in a suitable solvent like methanol (B129727) or ethanol (B145695) would be expected to show absorption maxima (λ_max) resulting from π → π* and n → π* transitions within the aromatic system. niscpr.res.in Typically, benzothiazole derivatives show strong absorption peaks in the range of 300-350 nm. niscpr.res.inresearchgate.net
Upon excitation at an appropriate wavelength (usually near the absorption maximum), the compound may exhibit fluorescence. The fluorescence emission spectrum would show a peak at a longer wavelength than the absorption peak, with the difference known as the Stokes shift. The fluorescence properties, including quantum yield, are highly dependent on the molecular structure and the solvent environment. mdpi.com
High-Resolution Mass Spectrometry (HRMS, ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically protonated to form the molecular ion [M+H]⁺. HRMS measures the mass-to-charge ratio (m/z) of this ion to several decimal places, allowing for the unambiguous determination of the molecular formula. nih.gov This precise mass measurement is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts.
Chromatographic-Spectrometric Coupling Techniques (GC-MS, LC-MS/MS, GCxGC/TOF-MS)
The hyphenation of chromatographic separation techniques with mass spectrometric detection offers high sensitivity and selectivity for the analysis of specific compounds within complex mixtures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and comprehensive two-dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC/TOF-MS) are powerful tools for the characterization of molecules like N-(2-methylpropyl)-2-Benzothiazolamine. While extensive, detailed research findings from peer-reviewed literature specifically detailing the analysis of N-(2-methylpropyl)-2-Benzothiazolamine using these advanced methods are not widely available, the principles of these techniques and data from structurally related benzothiazole derivatives allow for a foundational understanding of how such characterization would be approached.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For N-alkyl-2-aminobenzothiazoles, GC-MS analysis typically involves the separation of the analyte on a capillary column followed by ionization and mass analysis. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule.
In the analysis of similar 2-aminobenzothiazole (B30445) derivatives, characterization is often confirmed by matching the molecular ion (MH+) with the calculated molecular weight. nih.govacs.org For N-(2-methylpropyl)-2-Benzothiazolamine, the analysis would yield a total ion chromatogram (TIC) showing a peak at a specific retention time, and the corresponding mass spectrum would be expected to show the molecular ion and characteristic fragment ions resulting from the cleavage of the N-isobutyl group and fragmentation of the benzothiazole ring system.
Table 1: Hypothetical GC-MS Data for N-(2-methylpropyl)-2-Benzothiazolamine (Note: This data is illustrative and based on general principles of mass spectrometry for similar compounds, as specific experimental data for the target compound is not available in the cited literature.)
| Parameter | Expected Value/Observation |
|---|---|
| Retention Time (min) | Dependent on column and temperature program |
| Molecular Ion (m/z) | [M]+ at 206 |
| Key Fragment Ions (m/z) | Fragments corresponding to loss of alkyl groups and benzothiazole core |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of compounds, including those that are not amenable to GC-MS. This method is frequently used for the determination of benzothiazole derivatives in various matrices. nih.govnih.govresearchgate.net The analysis involves separation using liquid chromatography, followed by ionization (commonly electrospray ionization - ESI) and tandem mass spectrometry. In MS/MS, a specific precursor ion is selected and fragmented to produce product ions, a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which significantly enhances selectivity and sensitivity.
For related benzothiazoles, LC-MS/MS methods have been developed using reversed-phase columns and mobile phases consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmac-mod.com Detection is often performed in positive ion mode for aminobenzothiazoles. nih.govresearchgate.net A method for N-(2-methylpropyl)-2-Benzothiazolamine would be optimized to identify the precursor ion (the protonated molecule, [M+H]+) and its most stable and abundant product ions.
Table 2: Projected LC-MS/MS Parameters for N-(2-methylpropyl)-2-Benzothiazolamine Analysis (Note: These parameters are based on established methods for similar benzothiazole compounds and serve as a predictive guide. nih.govmac-mod.com Specific values would require experimental validation.)
| Parameter | Projected Setting/Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 207 [M+H]+ |
| Product Ions (m/z) | To be determined experimentally (e.g., transitions like 207 > 150) |
| Collision Energy (eV) | To be optimized |
| Limit of Quantification (LOQ) | Potentially in the ng/L to µg/L range nih.govnih.gov |
Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry (GCxGC/TOF-MS)
GCxGC/TOF-MS provides significantly enhanced separation capacity and sensitivity compared to conventional GC-MS. This technique is particularly useful for the analysis of complex samples where target analytes may co-elute with matrix components. While specific studies employing GCxGC/TOF-MS for the analysis of N-(2-methylpropyl)-2-Benzothiazolamine are not documented in the available literature, its application would involve a two-column system with different selectivities, coupled to a high-speed TOF mass spectrometer. This would result in a highly detailed two-dimensional chromatogram, allowing for excellent separation and the acquisition of full-mass-range spectra for precise identification. The high resolving power and mass accuracy of TOF-MS would further aid in the unambiguous identification of the compound and its potential isomers or related impurities.
Crystallography and Solid State Structural Elucidation of N 2 Methylpropyl 2 Benzothiazolamine and Its Complexes
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular structure and intermolecular interactions of N-(2-methylpropyl)-2-Benzothiazolamine.
Determination of Molecular Geometry and Conformation
An SC-XRD study would determine the exact bond lengths, bond angles, and torsion angles of the N-(2-methylpropyl)-2-Benzothiazolamine molecule. This would allow for a detailed understanding of the geometry of the benzothiazole (B30560) ring system and the conformation of the N-linked 2-methylpropyl (isobutyl) group. Key parameters such as the planarity of the benzothiazole core and the orientation of the alkyl substituent relative to the heterocyclic ring would be elucidated.
Elucidation of Crystal Packing and Intermolecular Interactions
Beyond the individual molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic benzothiazole rings. Understanding these interactions is crucial as they govern the material's physical properties, including melting point, solubility, and stability.
As no crystallographic information file (CIF) or published study is available, a data table for the crystallographic parameters of N-(2-methylpropyl)-2-Benzothiazolamine cannot be generated.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. A PXRD analysis of a synthesized batch of N-(2-methylpropyl)-2-Benzothiazolamine would yield a diffraction pattern, which serves as a unique fingerprint for the crystalline phase. This technique is essential for phase identification, assessing sample purity, and determining the degree of crystallinity. Without experimental data, a PXRD pattern for the title compound cannot be presented.
Electron Microscopy Techniques (e.g., SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and topography of a solid material at the micro- and nanoscale. An SEM analysis of N-(2-methylpropyl)-2-Benzothiazolamine would provide images detailing the shape, size, and surface features of its crystals or particles. This information is vital for understanding the material's physical handling properties and for applications in areas such as formulation and materials science. In the absence of published research, no SEM micrographs for this specific compound are available.
Structure Activity Relationships Sar in N 2 Methylpropyl 2 Benzothiazolamine Research
Influence of N-Alkyl Substitution on Molecular Properties and Interactions
The size and branching of the N-alkyl group directly influence the steric environment around the amino linkage. A study on the rearrangement of N-alkyl arylsulfonamides demonstrated that larger alkyl groups, particularly those branched at the α- or β-carbon like isobutyl [CH₂(CH₃)₂], introduce significant steric hindrance. mdpi.comresearchgate.net This bulkiness can prevent certain intramolecular reactions, such as cyclization, by sterically shielding the reactive centers. mdpi.comresearchgate.net In the context of N-(2-methylpropyl)-2-benzothiazolamine, the isobutyl group's steric bulk can dictate the molecule's preferred conformation and restrict its rotational freedom, which in turn affects how it fits into a binding pocket of a biological target. Compared to a linear N-propyl group, the branched isobutyl group occupies a larger volume, potentially leading to more specific and stronger interactions if the target has a complementary pocket, or weaker interactions if it causes a steric clash.
The lipophilicity, or hydrophobicity, of the molecule is also modulated by the N-alkyl substituent. An increase in the number of carbon atoms in the alkyl chain generally increases lipophilicity. This property is crucial for membrane permeability and can influence how the compound is distributed and metabolized. While a universal scale for the steric effects of alkyl groups is challenging to establish as they are context-dependent, it is generally observed that bulkier groups contribute more to the steric profile. rsc.org The isobutyl group, being larger than methyl or ethyl groups, enhances the lipophilic character of the parent 2-aminobenzothiazole (B30445), which can be a key factor in its biological activity profile.
Furthermore, N-alkylation is a recognized strategy for modulating biological activity. Studies on N-acylated and N-alkylated 2-aminobenzothiazoles have shown that these modifications can lead to potent agents that suppress the generation of prostaglandin (B15479496) E2, indicating a role in anti-inflammatory pathways. nih.gov The specific nature of the alkyl group is crucial, as it influences the binding affinity to target proteins through van der Waals forces and hydrophobic interactions.
| N-Alkyl Substituent (R) | Structure | Relative Steric Hindrance | Expected Impact on Lipophilicity (Compared to R=H) | Key Characteristics |
|---|---|---|---|---|
| Methyl | -CH₃ | Low | Slight Increase | Smallest alkyl group, minimal steric impact. |
| Ethyl | -CH₂CH₃ | Moderate | Moderate Increase | Linear chain, offers more flexibility than branched isomers. |
| n-Propyl | -CH₂CH₂CH₃ | Moderate-High | Significant Increase | Longer linear chain, increased hydrophobic interactions. |
| Isopropyl | -CH(CH₃)₂ | High | Significant Increase | Branched at α-carbon, introduces significant steric bulk near the nitrogen. mdpi.com |
| N-(2-methylpropyl) / Isobutyl | -CH₂CH(CH₃)₂ | High | Substantial Increase | Branched at β-carbon, provides steric bulk further from the nitrogen, influencing conformational preferences. mdpi.comresearchgate.net |
Effects of Benzothiazole (B30560) Ring Substitution on Chemical Reactivity and Coordination Behavior
Substitution on the benzothiazole ring system, which consists of a fused benzene (B151609) and thiazole (B1198619) ring, offers another avenue to fine-tune the molecule's properties. researchgate.net The electronic nature of substituents on the benzene portion can alter the electron density of the entire heterocyclic system, thereby influencing its chemical reactivity and its ability to act as a ligand in coordination complexes. uokerbala.edu.iq
The introduction of electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increases the electron density on the benzothiazole ring. This generally enhances the nucleophilicity of the heteroatoms (nitrogen and sulfur) and can promote electrophilic aromatic substitution at positions 4, 5, 6, or 7. researchgate.net Conversely, the introduction of electron-withdrawing groups (EWGs), like nitro (-NO₂) or halogens (-Cl, -Br), decreases the electron density of the ring system. uokerbala.edu.iq This makes the ring less susceptible to electrophilic attack but can activate it for nucleophilic aromatic substitution. Research has shown that the presence of EWGs on either the aldehyde or the 2-aminothiophenol (B119425) starting material can lead to higher yields in the synthesis of 2-substituted benzothiazoles. researchgate.net
These substitutions have a profound effect on the coordination behavior of the molecule. The nitrogen atom in the thiazole ring and the exocyclic amino nitrogen are potential coordination sites for metal ions. nih.govnih.gov The basicity of these nitrogen atoms, and thus their ability to donate a lone pair of electrons to a metal center, is directly influenced by the substituents on the benzene ring. EDGs increase the basicity and enhance the coordinating ability, while EWGs decrease it. The formation of stable metal complexes with ions like Co(II), Ni(II), Cu(II), and Zn(II) has been reported for various 2-aminobenzothiazole derivatives. nih.govnih.gov These complexes often exhibit octahedral or tetrahedral geometries, with the benzothiazole derivative acting as a bidentate or tridentate ligand. nih.govnih.gov Altering the electronic properties of the benzothiazole ring through substitution is a key strategy for modulating the stability, structure, and even the biological activity of these metal complexes. nih.gov
| Position of Substitution | Substituent Type | Example | Effect on Ring Electron Density | Impact on Chemical Reactivity | Influence on Coordination Behavior |
|---|---|---|---|---|---|
| 4, 5, 6, or 7 | Electron-Donating (EDG) | -CH₃, -OCH₃ | Increases | Activates ring towards electrophilic substitution. | Enhances ligand donor strength and metal coordination. nih.gov |
| 4, 5, 6, or 7 | Electron-Withdrawing (EWG) | -Cl, -NO₂ | Decreases | Deactivates ring towards electrophilic substitution; may facilitate nucleophilic substitution. uokerbala.edu.iq | Reduces ligand donor strength. uokerbala.edu.iq |
| 2 | Amino Group (-NHR) | -NHCH₂CH(CH₃)₂ | Increases | Provides a key site for further functionalization. mdpi.com | Acts as a primary coordination site for metal ions. nih.gov |
Ligand-Based Design Principles for Modulating Compound Attributes
Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target of interest. By analyzing the common structural features, or pharmacophores, of known active compounds, new molecules can be designed with potentially improved properties. For benzothiazole derivatives, this approach has been successfully used to develop inhibitors for various enzymes, such as protein kinases, which are often implicated in cancer. researchgate.net
A typical pharmacophore model for a kinase inhibitor includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net The 2-aminobenzothiazole scaffold is an excellent starting point for such designs. Molecular docking and SAR studies have revealed that the 2-amino group is often crucial, forming key hydrogen bond interactions with amino acid residues (like aspartate) in the ATP-binding pocket of kinases. The benzothiazole ring itself can participate in favorable π-π stacking interactions with aromatic residues like tyrosine.
Starting with the N-(2-methylpropyl)-2-benzothiazolamine core, ligand-based design principles guide further modifications:
Modification of the N-substituent: The isobutyl group provides a hydrophobic interaction. Its size and shape can be optimized to better fit a specific hydrophobic pocket. Replacing it with other groups, such as those containing aromatic rings or additional hydrogen bonding functionalities, can enhance binding affinity. nih.gov
Substitution on the Benzothiazole Ring: Adding substituents at positions 4, 5, 6, or 7 can introduce new interactions. For example, adding a hydrogen bond acceptor at the 6-position could engage with a corresponding donor in the target protein. Attaching larger groups can also be used to explore larger regions of the binding site.
Scaffold Hopping: In some cases, the entire benzothiazole core might be replaced by another heterocyclic system that maintains the crucial pharmacophoric features, in an effort to improve properties like solubility or reduce toxicity.
The design of potent inhibitors often involves creating hybrid molecules that combine the benzothiazole core with other pharmacologically active scaffolds, such as thiazole or pyrimidine, to achieve multi-target activity or enhanced potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Chemical Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models allow for the prediction of the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
For benzothiazole derivatives, several QSAR studies have been conducted to model their antimicrobial, anthelmintic, and anticancer activities. The general workflow of a QSAR study involves several steps:
Data Set Collection: A series of benzothiazole analogues with their experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the chemical structure, including physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices).
Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques like leave-one-out (LOO) cross-validation (to assess internal consistency, yielding a Q² value) and by predicting the activity of a set of compounds not used in model creation (external validation).
A statistically robust QSAR model is characterized by a high squared correlation coefficient (r²) and a high cross-validated squared correlation coefficient (Q²). For example, a QSAR study on benzothiazole derivatives as anthelmintic agents resulted in a model with an r² of 0.8004 and a Q² of 0.6597, indicating good predictive ability.
These models provide valuable insights into the structural requirements for activity. The descriptors included in the final QSAR equation highlight which molecular properties are most important for the desired biological effect. This information guides the rational design of new derivatives with potentially higher activity.
| QSAR Component | Description | Example Application for Benzothiazoles |
|---|---|---|
| Statistical Method | Technique used to build the mathematical model. | Multiple Linear Regression (MLR) is frequently used to create a linear equation linking descriptors to activity. |
| Molecular Descriptors | Numerical values representing the chemical and physical properties of a molecule. | WHIM parameters (describing molecular shape and symmetry), electronic descriptors, and hydrophobicity parameters have been found to be important for describing the antimicrobial activity of benzothiazole-related compounds. mdpi.com |
| Validation Metrics | Statistical parameters used to assess the robustness and predictive power of the model. | Squared correlation coefficient (r²), cross-validated correlation coefficient (Q²), and F-test values are commonly reported. |
| Application | How the final model is used in chemical design. | Predicting the biological activity of novel, unsynthesized benzothiazole derivatives to guide further research and synthesis. |
Environmental Transformation and Fate Studies of N 2 Methylpropyl 2 Benzothiazolamine
Hydrolysis and Photolysis Pathways and Kinetics
Hydrolysis and photolysis are significant abiotic degradation pathways for organic compounds in aquatic environments. While specific kinetic data for N-(2-methylpropyl)-2-benzothiazolamine is not extensively documented in publicly available literature, the behavior of related benzothiazole (B30560) structures can provide insights into its potential environmental persistence.
Hydrolysis: The hydrolysis of N-(2-methylpropyl)-2-benzothiazolamine would involve the cleavage of the amine bond. The rate of this reaction is typically dependent on pH and temperature. Generally, benzothiazoles can be susceptible to hydrolysis under certain conditions. For instance, studies on other organic compounds show that degradation often follows first-order kinetics. nih.gov The hydrolysis half-life can vary significantly, from days to months, depending on the specific chemical structure and environmental conditions. nih.gov
Photolysis: Photolysis, or degradation by light, is another critical process. The benzothiazole ring structure can absorb ultraviolet (UV) radiation, leading to the breakdown of the molecule. The rate of photolysis is influenced by factors such as the intensity of light, the presence of photosensitizing agents in the water, and the initial concentration of the compound. For some complex organic molecules, photolysis half-lives can be in the range of several hours under continuous irradiation. nih.gov
Table 1: Factors Influencing Hydrolysis and Photolysis of Organic Compounds
| Factor | Influence on Hydrolysis | Influence on Photolysis |
| pH | Can catalyze the reaction, with rates often being higher at acidic or alkaline pH compared to neutral pH. | Can affect the speciation of the compound, influencing its light absorption properties. |
| Temperature | Reaction rates generally increase with increasing temperature, following the Arrhenius equation. | Can have a minor effect on the primary photochemical process but may influence secondary reactions. |
| Initial Concentration | Can influence the observed reaction kinetics, though often degradation follows first-order kinetics. | Can affect the rate of degradation, particularly if the compound self-shields from light at high concentrations. |
| Presence of Other Substances | Dissolved organic matter and metal ions can catalyze or inhibit hydrolysis. | Natural photosensitizers like humic acids can accelerate photolysis through indirect processes. |
Adsorption, Desorption, and Leaching Behavior in Soil and Aquatic Environments
The mobility of N-(2-methylpropyl)-2-benzothiazolamine in the environment is largely controlled by its adsorption and desorption characteristics in soil and sediment. These processes, in turn, determine its potential for leaching into groundwater.
Adsorption and Desorption: The adsorption of organic compounds to soil is influenced by soil properties such as organic carbon content, clay content, and pH. nih.govbohrium.com For compounds with moderate to low water solubility, adsorption to soil organic matter is often the primary mechanism of retention. The Freundlich and Langmuir models are commonly used to describe the adsorption isotherms. nih.govbohrium.com Studies on other organic compounds have shown that adsorption is often positively correlated with the organic carbon content of the soil. nih.govbohrium.com Desorption studies indicate whether the compound is reversibly or irreversibly bound to the soil particles. Hysteresis in desorption, where the compound is more strongly retained than predicted by the adsorption isotherm, can indicate a degree of irreversible binding. mdpi.com
Leaching: The potential for a chemical to leach through the soil profile and reach groundwater is a significant environmental concern. Leaching is inversely related to the strength of adsorption. researchgate.net Compounds that are weakly adsorbed are more mobile and have a higher leaching potential. researchgate.net The leaching behavior can be assessed using soil column studies, which simulate the movement of the chemical through the soil under controlled conditions. nih.govbohrium.com The groundwater ubiquity score (GUS), calculated from the compound's half-life in soil and its organic carbon-water (B12546825) partition coefficient (Koc), is often used as a screening tool to estimate leaching potential. researchgate.net
Table 2: Soil Properties Affecting Adsorption and Leaching
| Soil Property | Effect on Adsorption | Effect on Leaching |
| Organic Carbon Content | Generally increases adsorption due to hydrophobic interactions. nih.govbohrium.com | Decreases leaching potential as the compound is more strongly retained. |
| Clay Content | Can increase adsorption through various interactions, including cation exchange and surface complexation. | Can reduce leaching by increasing adsorption and reducing soil permeability. |
| pH | Can affect the charge of both the compound and the soil surfaces, thereby influencing electrostatic interactions. | Can alter the mobility of ionizable compounds. |
| Soil Texture | Affects water flow and solute transport, with coarser textured soils generally allowing for faster leaching. | A primary determinant of water and solute movement. |
Volatilization and Atmospheric Transport Studies
Volatilization from soil and water surfaces can be a significant pathway for the environmental distribution of some organic compounds, leading to their atmospheric transport and subsequent deposition in other areas.
The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. While specific data for N-(2-methylpropyl)-2-benzothiazolamine is limited, the general principles of volatilization can be applied. Compounds with a higher vapor pressure and Henry's Law constant will have a greater tendency to volatilize. researchgate.net Environmental factors such as temperature, wind speed, and soil moisture also play a crucial role in determining the rate of volatilization. researchgate.net Once in the atmosphere, compounds can be transported over long distances and can be removed from the atmosphere through wet deposition (rain and snow) and dry deposition. researchgate.net
Characterization of Environmental Transformation Products
During its degradation in the environment, N-(2-methylpropyl)-2-benzothiazolamine can be transformed into various products. Identifying these transformation products is essential for a complete understanding of its environmental fate and potential risks.
The transformation of the parent compound can occur through processes like hydrolysis, photolysis, and microbial degradation. For N-(2-methylpropyl)-2-benzothiazolamine, potential transformation pathways could include the cleavage of the N-isobutyl group to form 2-aminobenzothiazole (B30445), or hydroxylation of the benzothiazole ring. Further degradation could lead to the opening of the heterocyclic ring and eventual mineralization to carbon dioxide, water, and inorganic nutrients. The identification of these transformation products typically requires sophisticated analytical techniques such as high-resolution mass spectrometry. nih.gov
Analytical Method Development for Environmental Detection and Quantification
The development of sensitive and selective analytical methods is a prerequisite for studying the environmental occurrence and fate of N-(2-methylpropyl)-2-benzothiazolamine.
The detection of benzothiazoles in environmental matrices such as water, soil, and sediment is commonly achieved using chromatographic techniques coupled with mass spectrometry. nih.gov
Sample Preparation: Environmental samples are often complex, requiring a sample preparation step to extract and concentrate the analyte of interest and remove interfering substances. eurofins.com Common techniques include solid-phase extraction (SPE) for water samples and pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid samples like soil and sediment. nih.gov
Analytical Instrumentation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the analysis of polar and semi-polar organic compounds in environmental samples. It offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants. eurofins.comcsbsju.edu
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile compounds. For less volatile compounds like benzothiazoles, derivatization may be necessary to improve their chromatographic behavior. csbsju.edu
Method validation is a critical step to ensure the reliability of the analytical data. This includes assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.gov
Agrochemical Research Applications of N 2 Methylpropyl 2 Benzothiazolamine
Development of Fungicidal Agents and Mechanisms of Action
Research into the fungicidal properties of 2-aminobenzothiazole (B30445) derivatives has shown that the benzothiazole (B30560) nucleus is a crucial component for antifungal activity. core.ac.ukbenthamdirect.com Studies on various substituted 2-aminobenzothiazoles indicate that these compounds exhibit a range of activities against different fungal pathogens. core.ac.ukasianpubs.org The mechanism of action for many antifungal agents involves the inhibition of essential fungal enzymes or disruption of cellular processes. nih.gov For instance, some heterocyclic compounds are known to target enzymes like cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51), which is vital for ergosterol (B1671047) biosynthesis in fungi. researchgate.net
Table 1: Fungicidal Activity of Selected 2-Aminobenzothiazole Derivatives (General Examples)
| Compound/Derivative | Target Fungi | Observed Effect | Reference |
| 6-substituted 2-aminobenzothiazoles | Candida albicans, Candida parapsilosis, Candida tropicalis | Varying levels of antifungal activity, with some derivatives showing significant inhibition. | core.ac.ukresearchgate.net |
| N-acetylated 2-aminobenzothiazoles | Penicillium notatum, Candida albicans, Aspergillus flavus, Aspergillus niger | Moderate to good inhibitory activity against common fungal strains. | umpr.ac.id |
Exploration of Nematicidal Properties as Eco-Friendly Alternatives
The exploration of novel nematicides is a critical area of agrochemical research, driven by the need for environmentally safer alternatives to conventional chemical treatments. researchgate.net Plant-parasitic nematodes cause significant economic losses in agriculture worldwide. While various classes of chemical compounds are being investigated for their nematicidal potential, there is a notable lack of specific research on N-(2-methylpropyl)-2-Benzothiazolamine in this context.
General research into benzothiazole derivatives has occasionally reported other biological activities, but nematicidal properties are not a prominent feature in the available literature for this class of compounds. The search for eco-friendly nematicides often focuses on natural products and their synthetic analogues. To date, no studies have been identified that specifically evaluate the efficacy of N-(2-methylpropyl)-2-Benzothiazolamine against agriculturally important nematode species.
Research into Agrochemical Formulations and Delivery Systems
Effective agrochemical formulations are essential for ensuring the stability, bioavailability, and targeted delivery of active ingredients. Common formulation types include emulsifiable concentrates (EC), suspension concentrates (SC), water-dispersible granules (WG), and wettable powders (WP). The choice of formulation depends on the physicochemical properties of the active ingredient and the intended application method.
For benzothiazole-based compounds, as with other active ingredients, research into formulations aims to enhance their performance and ease of use. This can involve the use of adjuvants, surfactants, and other co-formulants to improve solubility, stability, and adhesion to plant surfaces. However, without specific data on the agrochemical applications of N-(2-methylpropyl)-2-Benzothiazolamine, there is no corresponding research on its formulation and delivery systems for agricultural use. The development of a suitable formulation would be contingent on first establishing its efficacy as a fungicidal or nematicidal agent.
Q & A
Basic: What are the established synthetic routes for N-(2-methylpropyl)-2-benzothiazolamine, and what critical parameters influence yield?
Methodological Answer:
The synthesis of N-(2-methylpropyl)-2-benzothiazolamine typically involves condensation reactions between 2-aminobenzothiazole and 2-methylpropyl halides or via nucleophilic substitution. Key parameters include:
- Catalyst selection : Use of base catalysts (e.g., K₂CO₃) to deprotonate the amine group and facilitate alkylation .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization is critical for isolating the pure compound, as byproducts (e.g., dialkylated species) may form .
Basic: Which spectroscopic techniques are most effective for characterizing N-(2-methylpropyl)-2-benzothiazolamine, and what key spectral features should researchers anticipate?
Methodological Answer:
- IR Spectroscopy : Look for N-H stretching (~3300 cm⁻¹) and C=S absorption (~1250 cm⁻¹). The absence of a primary amine peak confirms successful alkylation .
- ¹H/¹³C NMR : Key signals include:
- N-H proton : Disappearance of the primary amine proton (δ 5.0–6.0 ppm) post-alkylation.
- Methylene groups : δ 1.0–1.5 ppm (2-methylpropyl CH₃) and δ 3.2–3.6 ppm (N-CH₂) .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 206 (C₁₁H₁₄N₂S) confirms the molecular weight .
Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of N-(2-methylpropyl)-2-benzothiazolamine derivatives?
Methodological Answer:
To establish SAR:
Derivatization : Modify the 2-methylpropyl group (e.g., branching, substituent polarity) and monitor changes in bioactivity .
Biological assays : Test derivatives against target systems (e.g., antimicrobial, anticancer) using standardized protocols (e.g., MIC assays, cell viability tests) .
Computational modeling : Use docking studies to correlate substituent effects with binding affinity to enzymes (e.g., kinases) .
Crystallography : Resolve crystal structures to identify critical interactions (e.g., hydrogen bonding with the benzothiazole ring) .
Advanced: What computational chemistry approaches are suitable for modeling the electronic properties and binding interactions of N-(2-methylpropyl)-2-benzothiazolamine?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and electron distribution in the benzothiazole ring .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability of the 2-methylpropyl chain in biological membranes .
- QSAR Modeling : Corrogate substituent parameters (e.g., logP, polar surface area) with bioactivity data to predict optimized derivatives .
- Docking Software (AutoDock, Schrödinger) : Map interactions with protein targets (e.g., CYP450 enzymes) using flexible ligand protocols .
Methodological: How should researchers address discrepancies in reported physicochemical properties (e.g., stability, solubility) of N-(2-methylpropyl)-2-benzothiazolamine?
Methodological Answer:
- Cross-validation : Use multiple analytical techniques (e.g., HPLC purity checks, TGA for thermal stability) to verify data .
- Environmental controls : Assess degradation under varying conditions (light, humidity) using accelerated stability studies .
- Literature review : Compare data across peer-reviewed sources (e.g., NIST Chemistry WebBook for spectral references) .
- Collaborative testing : Share samples with independent labs to confirm reproducibility .
Safety: What are the key safety protocols for handling N-(2-methylpropyl)-2-benzothiazolamine in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and purification steps due to potential dust/aerosol formation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent oxidation or hydrolysis .
- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
- Emergency response : Immediate rinsing with water for skin contact and medical consultation for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
